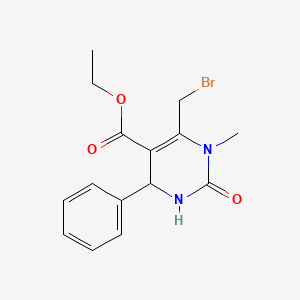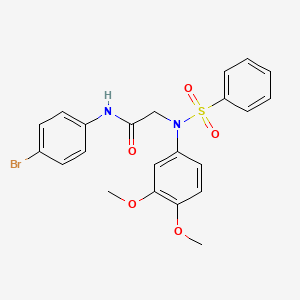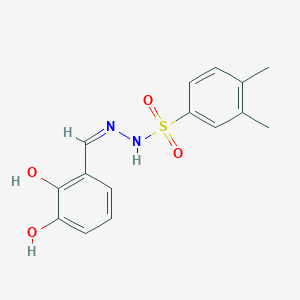
ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Descripción general
Descripción
This compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule contains several functional groups, including an ester group (carboxylate), a bromomethyl group, and a phenyl group. These groups could potentially undergo various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrimidine and phenyl rings, the bromomethyl group attached to the pyrimidine ring, and the ester group. The presence of these groups would influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the bromine atoms would make the molecule relatively heavy and could increase its boiling point. The ester group might contribute to a fruity odor, a common characteristic of esters .
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
Ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used in synthesizing various pyrimidine derivatives, such as pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine. These derivatives have potential applications in diverse fields, including pharmaceuticals and materials science (Kheder, Mabkhot, & Farag, 2009).
Crystal Structure Analysis
The compound's crystal structures have been determined through X-ray diffraction (XRD). Understanding these structures aids in comprehending the conformations and properties of the synthesized derivatives, which is crucial for their application in various scientific domains (Kurbanova et al., 2009).
Reaction Pathway Studies
Studies on the reaction pathways of this compound, especially in the presence of thiophenol, have been conducted. These studies are significant for developing efficient synthetic methods and understanding the chemical behavior of the compound (Fesenko et al., 2010).
Thermodynamic Properties
Research has been conducted to understand the thermodynamic properties of esters related to this compound. Such studies are vital for predicting the stability and reactivity of these compounds in various conditions, which is essential for their practical application (Klachko et al., 2020).
Molecular Structure and Conformational Analysis
The molecular structure and conformation of derivatives of this compound have been studied using techniques like density functional theory (DFT). These insights are crucial for the development of new materials and drugs, as they help in predicting how these compounds might interact with other molecules (Memarian et al., 2013).
Pharmaceutical Applications
Although pharmaceutical applications are not the primary focus here, it's worth noting that some derivatives of this compound have been synthesized and tested for various pharmacological activities, demonstrating the compound’s versatility and potential in drug development (Chikhale et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(bromomethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-3-21-14(19)12-11(9-16)18(2)15(20)17-13(12)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPAHXHKKWCOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5999015.png)
![2-(2-chlorophenoxy)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5999020.png)

![4-[4-(2-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5999035.png)
![N-{2-[2-(1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5999037.png)
![N-(3-fluorophenyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5999045.png)
![1-(2-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B5999054.png)

![9-[3-(4-morpholinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5999069.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B5999078.png)
![4-ethyl-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B5999085.png)
![5-{1-[3-(2-isoxazolidinyl)propanoyl]-2-pyrrolidinyl}-N-propyl-2-thiophenecarboxamide](/img/structure/B5999092.png)
![2-[1-(2-phenoxyethyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5999104.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5999107.png)
